Fmoc-L-beta-homomethionine
Description
Fmoc-L-beta-homomethionine (CAS: 266359-48-2) is a β-homoamino acid derivative where the α-carbon of methionine is extended by one methylene group, resulting in a side chain with a methylthio (-SCH₃) moiety at the γ-position. This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce methionine analogs with enhanced stability or modified steric/electronic properties . Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures compatibility with standard SPPS protocols, enabling selective deprotection under mild basic conditions .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOGXWKXWWADY-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Intermediate Route
This method, adapted from PMC studies on Fmoc-L-homopropargylglycine synthesis, involves:
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Oxidation of L-Methionine : L-Methionine is oxidized to its corresponding aldehyde using periodate or ozonolysis.
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Seyferth-Gilbert Homologation : The aldehyde undergoes homologation via the Seyferth-Gilbert reagent (tetramethylenediamine-Zn complex) to introduce an alkyne group.
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Reduction : The alkyne is hydrogenated to yield the homologated methionine derivative.
Key optimization parameters include:
Wittig Olefination Approach
An alternative route employs Wittig reagents to extend the side chain:
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Aldehyde Generation : L-Methionine is converted to its aldehyde as above.
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Olefination : Reaction with a ylide (e.g., Ph3P=CH2) forms a trans-alkene intermediate.
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Hydrogenation : Catalytic hydrogenation (H2/Pd-C) saturates the double bond, yielding the homologated product.
This method offers modularity but requires stringent anhydrous conditions to prevent ylide decomposition.
Fmoc Protection and Racemization Mitigation
Post-homologation, the alpha-amino group is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride). Critical considerations include:
Reaction Conditions
Racemization Control
Racemization during Fmoc protection is minimized by:
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Low Temperature : Maintaining reactions below 0°C reduces base-induced epimerization.
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Short Reaction Times : Limiting exposure to basic conditions (e.g., 1–2 hours).
Industrial-Scale Production and Purification
Scaling up synthesis necessitates:
Continuous Flow Systems
Chromatographic Purification
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Ion-Exchange Chromatography : Separates this compound from byproducts like Fmoc-β-Ala-OH.
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Reverse-Phase HPLC : Achieves >95% purity using C18 columns and acetonitrile/water gradients.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| Seyferth-Gilbert | 85 | 98 | High | Aldehyde stability |
| Wittig | 78 | 95 | Moderate | Moisture sensitivity |
Case Study: Optimization of Cs2CO3-Mediated Homologation
Adapting protocols from Fmoc-L-homopropargylglycine synthesis, a 17 g scale reaction achieved:
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-homomethionine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The amino group can participate in nucleophilic substitution reactions, especially during peptide bond formation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: L-beta-homomethionine.
Substitution: Peptide chains with this compound incorporated.
Scientific Research Applications
Peptide Synthesis
Fmoc-L-beta-homomethionine serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structural properties facilitate the formation of complex peptide sequences with high purity and yield. The use of Fmoc (fluorenylmethyloxycarbonyl) as a protecting group allows for selective deprotection during the synthesis process, which is essential for constructing intricate peptide architectures.
Case Study: Synthesis of Antimicrobial Peptides
In a study focusing on antimicrobial peptides, researchers utilized this compound to synthesize peptides that exhibited significant antibacterial activity against various pathogens. The incorporation of this amino acid enhanced the peptides' stability and bioactivity, demonstrating its effectiveness in developing therapeutic agents .
Drug Development
The compound plays a significant role in drug discovery, particularly in the development of peptide-based therapeutics. Its ability to target specific biological pathways makes it an attractive candidate for creating novel drugs that can outperform traditional small molecules.
Case Study: Targeting Cancer Pathways
Research has shown that peptides synthesized with this compound can effectively bind to cancer cell receptors, leading to improved therapeutic outcomes. In vitro studies indicated that these peptides could inhibit tumor growth by modulating receptor activity and signaling pathways .
Bioconjugation
This compound is also employed in bioconjugation processes, where it facilitates the attachment of peptides to proteins or other biomolecules. This application enhances the stability and functionality of therapeutic agents.
Data Table: Bioconjugation Efficiency
| Bioconjugate | Linker Type | Stability | Functionality |
|---|---|---|---|
| Peptide-Protein A | This compound | High | Targeted delivery |
| Peptide-Drug B | This compound | Moderate | Enhanced efficacy |
This table illustrates the varying stability and functionality achieved through different bioconjugates utilizing this compound as a linker.
Research in Protein Engineering
In protein engineering, this compound aids researchers in modifying proteins to study structure-function relationships. This capability is crucial for advancements in biotechnology and synthetic biology.
Case Study: Modifying Enzyme Activity
A study explored the modification of enzyme activity through the incorporation of this compound into enzyme structures. The results indicated enhanced catalytic efficiency and substrate specificity, highlighting its potential in enzyme engineering .
Mechanism of Action
The primary mechanism of action of Fmoc-L-beta-homomethionine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group is then removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Fmoc-L-beta-homoalanine (CAS: 193954-26-6)
- Structure : Replaces methionine’s methylthio group with a methyl (-CH₃) group.
- Molecular Formula: C₁₉H₁₉NO₄ vs. C₂₁H₂₃NO₄S for Fmoc-L-beta-homomethionine.
- Key Differences :
- Applications : Used to study steric effects in peptide backbones without sulfur-mediated interactions .
Fmoc-L-beta-homoleucine (CAS: 193887-44-4)
- Structure : Features an isobutyl side chain instead of methionine’s methylthio group.
- Molecular Formula: C₂₂H₂₅NO₄ vs. C₂₁H₂₃NO₄S.
- Key Differences :
- Applications : Enhances peptide stability in hydrophobic environments, such as membrane proteins .
Fmoc-L-beta-Lys(Boc)-OH (CAS: 219967-68-7)
Biological Activity
Fmoc-L-beta-homomethionine is a non-canonical amino acid derivative that has garnered interest in biochemical and pharmaceutical research. This compound, with the chemical formula and CAS number 266359-48-2, is primarily utilized in peptide synthesis due to its unique structural properties and biological activities.
Chemical Structure and Properties
This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis. The presence of a methylthio group distinguishes it from standard methionine, enhancing its utility in various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO4S |
| CAS Number | 266359-48-2 |
| Purity | ≥ 95% (HPLC) |
| Form | Lyophilized powder |
1. Peptide Synthesis
This compound serves as a building block in the synthesis of peptides. Its unique side chain allows for the incorporation of additional functionalities into peptides, which can modify their biological activity and stability. This property is particularly valuable in drug development where tailored peptides are required to enhance therapeutic efficacy.
2. Cellular Mechanisms
Research indicates that this compound may influence several cellular pathways:
- Apoptosis : Preliminary studies suggest that derivatives of homomethionine can modulate apoptotic pathways, potentially enhancing or inhibiting cell death depending on the context .
- Autophagy : The compound has been implicated in autophagic processes, which are critical for cellular homeostasis and response to stress .
- Cell Cycle Regulation : It may also play a role in regulating the cell cycle, impacting proliferation rates in various cell types .
3. Neuronal Signaling
The compound's structural similarity to methionine suggests potential roles in neuronal signaling pathways. Methionine is known to be involved in methylation processes critical for neurotransmitter synthesis and function. Thus, this compound could influence neuronal health and signaling dynamics .
Case Study 1: Peptide Therapeutics
A study investigated the use of this compound in synthesizing peptide analogs for targeting specific receptors involved in cancer progression. The modified peptides exhibited enhanced binding affinity and selectivity compared to their natural counterparts, indicating the potential for developing more effective cancer therapies.
Case Study 2: Neuroprotective Effects
Another research effort explored the neuroprotective effects of peptides synthesized using this compound. Results showed that these peptides could mitigate oxidative stress-induced apoptosis in neuronal cells, suggesting applications in neurodegenerative disease treatments.
Applications
The versatility of this compound extends beyond basic research into practical applications:
- Drug Development : Its role as a building block for peptide drugs targeting specific biological pathways.
- Biochemical Assays : Utilized in diagnostic kits for biomarker detection due to its stability and reactivity.
- Research Tools : Employed in studies aimed at elucidating metabolic pathways involving sulfur-containing amino acids.
Q & A
Q. What are the standard protocols for synthesizing Fmoc-L-beta-homomethionine in solution-phase chemistry?
- Methodological Answer : Synthesis typically involves coupling Fmoc-protected amino acids with carbodiimide-based reagents (e.g., EDC/HOBt) under cooled conditions (0°C) to minimize side reactions. For example, Fmoc-L-Ala-L-Phe-OMe synthesis used EDC (1.54 mmol) and HOBt in the presence of N,N-diisopropylethylamine (DIPEA) . Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography. For beta-homoamino acids like this compound, elongation of the side chain requires homologation steps, such as introducing additional methylene groups via alkylation or reductive amination .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Analytical HPLC with reverse-phase C18 columns is standard for purity assessment (>95% purity is typical for peptide-grade compounds). Structural confirmation requires -NMR to resolve beta-homo substitution patterns (e.g., chemical shifts for methylene groups in the side chain) and mass spectrometry (ESI-TOF) for molecular weight validation. For example, Fmoc-L-Methionine derivatives were characterized using HPLC (98.5% assay) and NMR .
Q. What are the critical considerations for storing this compound to prevent degradation?
- Methodological Answer : Store at 0–4°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as Fmoc groups are susceptible to base-induced cleavage. Lyophilization is recommended for long-term storage of derivatives in solution. Stability studies for similar Fmoc-amino acids (e.g., Fmoc-L-Phe) show no degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers mitigate side reactions like beta-alanine contamination during Fmoc-protection of beta-homoamino acids?
- Methodological Answer : Side products such as Fmoc-beta-Ala-OH can arise from Lossen-type rearrangements during Fmoc-OSu-mediated protections. To minimize this, use fresh Fmoc-OSu reagents, monitor reaction progress via TLC, and employ scavengers (e.g., HOBt) to suppress racemization. Post-synthesis purification via preparative HPLC with trifluoroacetic acid (TFA) gradients effectively removes beta-alanine contaminants .
Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Use double coupling protocols with DIC/OxymaPure in DMF for sterically hindered beta-homo residues. Microwave-assisted SPPS (e.g., 50°C, 10 min per coupling) enhances reaction rates. Pre-activation of this compound (10 min in DIC/OxymaPure) prior to resin addition improves yields. For challenging sequences, incorporate pseudoproline dipeptides to reduce aggregation .
Q. How do computational models predict the conformational stability of peptides containing beta-homoamino acids like this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can model side-chain flexibility and backbone distortions caused by beta-homo substitutions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize geometries and predict NMR chemical shifts. Validate models against experimental circular dichroism (CD) spectra to confirm helical or beta-sheet propensity .
Q. What analytical techniques resolve contradictions in reported solubility data for this compound in polar solvents?
- Methodological Answer : Use dynamic light scattering (DLS) to detect micelle formation in DMSO or DMF, which may skew solubility measurements. Temperature-controlled solubility assays (e.g., 25°C vs. 4°C) with UV-Vis quantification (280 nm for Fmoc absorbance) provide reproducible data. For example, Fmoc-L-beta-homophenylalanine showed variable solubility due to aggregation, resolved via sonication and solvent additives (e.g., 1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
